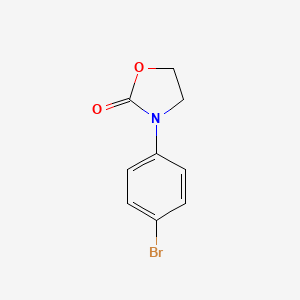

3-(4-Bromophenyl)oxazolidin-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c10-7-1-3-8(4-2-7)11-5-6-13-9(11)12/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGPGFCQWYNYPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223555-95-1 | |

| Record name | 3-(4-bromophenyl)-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3-(4-Bromophenyl)oxazolidin-2-one from 4-bromoaniline

Technical Guide: Synthesis of 3-(4-Bromophenyl)oxazolidin-2-one

Executive Summary

The compound 3-(4-bromophenyl)oxazolidin-2-one (CAS 223555-95-1) serves as a critical intermediate in the synthesis of oxazolidinone-class anticoagulants, most notably Rivaroxaban (Xarelto). While the final drug structure often incorporates a morpholinone ring, the 3-aryl-oxazolidin-2-one core represents a fundamental scaffold for structure-activity relationship (SAR) studies and convergent synthetic routes.

This guide details the synthesis of this core scaffold starting from 4-bromoaniline .[1] We prioritize the 2-chloroethyl chloroformate method for its scalability, reliability, and operational simplicity in a research setting. An alternative "green" route utilizing epichlorohydrin is also discussed for stereochemical applications.

Retrosynthetic Analysis

To access the target effectively, we view the oxazolidinone ring as a cyclized carbamate. The nitrogen originates from the aniline, while the carbon backbone is installed via a bifunctional electrophile.

Figure 1: Retrosynthetic disconnection showing the stepwise assembly of the oxazolidinone ring.

Method A: The 2-Chloroethyl Chloroformate Route (Primary Protocol)

This method is preferred for its robustness. It proceeds via the formation of a carbamate intermediate, which is then cyclized under basic conditions. This can be performed as a two-step isolation or a one-pot telescope process.

Reaction Scheme

-

Acylation: 4-Bromoaniline + 2-Chloroethyl chloroformate

N-(2-Chloroethoxycarbonyl)-4-bromoaniline. -

Cyclization: N-Intermediate + Base (K₂CO₃ or KOtBu)

Product + HCl.

Detailed Experimental Protocol

Reagents:

-

4-Bromoaniline (1.0 eq)

-

2-Chloroethyl chloroformate (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq) or Potassium tert-butoxide (1.2 eq for Step 2)

-

Solvent: Dichloromethane (DCM) for Step 1; Acetone or DMF for Step 2.

Step 1: Carbamate Formation

-

Dissolution: In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 4-bromoaniline (10.0 g, 58 mmol) in dry DCM (100 mL).

-

Base Addition: Add Pyridine or Triethylamine (1.2 eq) to scavenge HCl. Cool the mixture to 0°C.

-

Addition: Dropwise add 2-chloroethyl chloroformate (9.1 g, 64 mmol) over 30 minutes, maintaining temperature <10°C. The reaction is exothermic.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.

-

Workup: Quench with water (50 mL). Wash the organic layer with 1N HCl (to remove unreacted aniline/pyridine) and brine. Dry over Na₂SO₄ and concentrate to yield the crude N-(2-chloroethyl) carbamate intermediate (typically a white/off-white solid).

Step 2: Cyclization

-

Setup: Dissolve the crude carbamate from Step 1 in Acetone (100 mL).

-

Cyclization: Add anhydrous K₂CO₃ (20.0 g, 145 mmol). Heat the mixture to reflux (approx. 56°C) for 6–12 hours.

-

Optimization Note: For faster kinetics, use KOtBu in THF at 0°C

RT (reaction time < 1 hour), but ensure anhydrous conditions.

-

-

Workup: Filter off the inorganic salts. Concentrate the filtrate.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 10%

40% EtOAc in Hexanes).

Mechanistic Workflow

Figure 2: Mechanistic pathway from nucleophilic attack to intramolecular ring closure.

Method B: The Epichlorohydrin Route (Green Alternative)

This route is valuable if stereochemistry at the 5-position is required (using chiral epichlorohydrin) or to avoid chloroformates.

Protocol Summary:

-

React 4-bromoaniline with Epichlorohydrin (excess or 1.1 eq) in Ethanol/Water or Isopropanol to form the amino-alcohol intermediate (1-((4-bromophenyl)amino)-3-chloropropan-2-ol).

-

Cyclization: Treat the intermediate with a carbonyl source like CDI (1,1'-Carbonyldiimidazole) or Diethyl Carbonate with a base alkoxide.

-

Note: Direct reaction of aniline carbamates with epichlorohydrin catalyzed by bases (like LiOH) is also reported for similar analogs.

-

Characterization & Data

To validate the synthesis, compare analytical data against the expected values for the oxazolidinone core.

| Parameter | Expected Value / Range | Notes |

| Physical State | White to off-white crystalline solid | |

| Melting Point | 130 – 145 °C (Predicted) | Literature for 3-(4-chlorophenyl) analog is ~121°C; bromo is typically higher. |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.50 (d, J=9Hz, 2H, Ar-H)δ 7.42 (d, J=9Hz, 2H, Ar-H)δ 4.55 (t, J=8Hz, 2H, O-CH₂)δ 4.05 (t, J=8Hz, 2H, N-CH₂) | Characteristic AA'BB' aromatic system. The ethylene bridge appears as two triplets. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 155.0 (C=O), 137.5 (Ar-N), 132.0 (Ar-Br), 120.5 (Ar-H), 117.0 (Ar-Br), 61.5 (O-CH₂), 45.0 (N-CH₂) | Carbonyl at ~155 ppm is diagnostic. |

| MS (ESI) | m/z 241/243 [M+H]⁺ | 1:1 isotopic pattern characteristic of Bromine. |

Safety & Handling (H-Codes)

-

4-Bromoaniline: H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H317 (May cause allergic skin reaction). Handle in a fume hood.

-

2-Chloroethyl Chloroformate: H330 (Fatal if inhaled), H314 (Causes severe skin burns). Lachrymator. Use strictly in a well-ventilated hood with double-gloving.

-

Potassium tert-butoxide: H228 (Flammable solid), H314 (Corrosive). Moisture sensitive.

References

-

Synthesis of Oxazolidinones from N-aryl-carbamates

- Title: Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions.

- Source: Arkivoc (2014).

-

URL:[Link]

-

Rivaroxaban Intermediate Context

- Title: Facile approach for the synthesis of rivaroxaban using altern

- Source: Sustainable Chemical Processes (2015).

-

URL:[Link]

-

General Oxazolidinone Synthesis (Review)

- Title: Recent Advances in the Synthesis of Oxazolidin-2-ones.

- Source: Organic Chemistry Portal.

-

URL:[Link]

-

Compound Data (CAS 223555-95-1)

Sources

- 1. US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]

- 2. 3-(4-Bromophenyl)oxazolidin-2-one | 223555-95-1 [sigmaaldrich.com]

- 3. 3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, (R)- | C10H9BrFNO3 | CID 34177904 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preparation of 3-(4-Bromophenyl)oxazolidin-2-one Starting Materials

Abstract

This technical guide provides a comprehensive overview of the principal synthetic strategies for the preparation of 3-(4-bromophenyl)oxazolidin-2-one, a key intermediate in the synthesis of various pharmaceuticals. The guide is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the requisite starting materials and the core synthetic transformations. We will explore three primary convergent strategies: the coupling of pre-formed 2-oxazolidinone with a 4-bromophenyl moiety, the reaction of an N-(4-bromophenyl) precursor with a three-carbon building block, and the cycloaddition of 4-bromophenyl isocyanate with an epoxide. Each section will delve into the mechanistic underpinnings of the reactions, provide detailed experimental protocols, and offer a comparative analysis of the different routes to empower researchers in making informed decisions for their synthetic campaigns.

Introduction: Strategic Importance of 3-(4-Bromophenyl)oxazolidin-2-one

The N-aryl oxazolidinone scaffold is a privileged structural motif in medicinal chemistry, most notably recognized in the linezolid class of antibiotics. 3-(4-Bromophenyl)oxazolidin-2-one serves as a versatile building block, where the bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery. The efficient and scalable synthesis of this intermediate is therefore of paramount importance. This guide will dissect the key starting materials and the methodologies for their assembly into the target molecule.

Strategic Disconnections and Key Starting Materials

The synthesis of 3-(4-bromophenyl)oxazolidin-2-one can be approached through several strategic disconnections, each dictating a unique set of starting materials. The primary retrosynthetic pathways are illustrated below.

Caption: Retrosynthetic analysis of 3-(4-bromophenyl)oxazolidin-2-one.

This analysis identifies the following key starting materials, the preparation of which is a critical first stage in the overall synthesis:

-

2-Oxazolidinone: The core heterocyclic ring for N-arylation approaches.

-

4-Bromophenyl Halides (I, Br, Cl): The aryl source for cross-coupling reactions.

-

N-(4-Bromophenyl)carbamates: Precursors for cyclization with C3 synthons.

-

Epichlorohydrin: A common C3 electrophile for ring formation.

-

4-Bromophenyl Isocyanate: A reactive precursor for cycloaddition reactions.

The following sections will detail the preparation of these essential starting materials.

Preparation of Key Starting Materials

Synthesis of 2-Oxazolidinone

2-Oxazolidinone is readily prepared from the cyclization of 2-aminoethanol (ethanolamine) with a carbonyl source. Diethyl carbonate is a commonly employed and efficient reagent for this transformation.

Reaction Scheme: Ethanolamine + Diethyl Carbonate → 2-Oxazolidinone + 2 Ethanol

Causality of Experimental Choices: The reaction is typically base-catalyzed, with a non-nucleophilic base such as sodium methoxide or potassium carbonate being preferred to facilitate the initial nucleophilic attack of the amino group on the diethyl carbonate, followed by intramolecular cyclization of the intermediate carbamate. Microwave irradiation has been shown to significantly reduce reaction times and improve yields.[1]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Oxazolidinone [1]

-

In a 10 mL microwave reaction vessel, combine 2-aminoethanol (1.0 eq.), diethyl carbonate (1.5 eq.), and a catalytic amount of sodium methoxide (0.05 eq.).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 135 °C for 20 minutes with a power of 100 W.

-

After cooling, partition the resulting mixture between dichloromethane and water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford 2-oxazolidinone as a white solid.

Synthesis of N-(4-Bromophenyl)carbamates

Ethyl N-(4-bromophenyl)carbamate is a key intermediate for the synthesis of the target molecule via cyclization with epichlorohydrin. It is typically prepared by the reaction of 4-bromoaniline with ethyl chloroformate.

Reaction Scheme: 4-Bromoaniline + Ethyl Chloroformate → Ethyl N-(4-Bromophenyl)carbamate + HCl

Causality of Experimental Choices: This is a standard N-acylation reaction. A base, such as sodium bicarbonate or pyridine, is required to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[2] The reaction is typically carried out in an aprotic solvent like acetone or dichloromethane.

Experimental Protocol: Synthesis of Ethyl N-(4-Bromophenyl)carbamate [2]

-

To a stirred solution of 4-bromoaniline (1.0 eq.) in acetone, add sodium bicarbonate (1.2 eq.).

-

Cool the mixture in an ice bath and add ethyl chloroformate (1.1 eq.) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield ethyl N-(4-bromophenyl)carbamate.

Synthesis of 4-Bromophenyl Isocyanate

4-Bromophenyl isocyanate is a highly reactive starting material for the cycloaddition route. While historically prepared using the highly toxic phosgene, modern methods often employ phosgene surrogates like triphosgene for improved safety. Alternative phosgene-free routes, such as the Curtius or Hofmann rearrangements, are also viable.

Reaction Scheme (using Triphosgene): 3 (4-Bromoaniline) + Triphosgene → 3 (4-Bromophenyl isocyanate) + 6 HCl

Causality of Experimental Choices: The reaction of an amine with triphosgene requires a non-nucleophilic base, such as triethylamine, to neutralize the generated HCl. The reaction is typically performed in an inert aprotic solvent like dichloromethane at low temperatures to control the reactivity of the triphosgene.

Experimental Protocol: Synthesis of 4-Bromophenyl Isocyanate using Triphosgene [3]

-

To a stirred solution of triphosgene (1.1 eq. based on the amine) in anhydrous dichloromethane at -35 °C under an inert atmosphere, add a solution of 4-bromoaniline (1.0 eq.) in dichloromethane dropwise.

-

After 30 minutes, add triethylamine (3.0 eq.) dropwise, maintaining the low temperature.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

-

Remove the solvent under vacuum. The crude product can be purified by distillation under reduced pressure to afford 4-bromophenyl isocyanate as a colorless liquid.[3]

Safety Note: 4-Bromophenyl isocyanate is a lachrymator and respiratory irritant.[4] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Synthetic Routes to 3-(4-Bromophenyl)oxazolidin-2-one

This section details the primary synthetic strategies for constructing the target molecule, providing a comparative analysis to guide methodology selection.

Route 1: N-Arylation of 2-Oxazolidinone

This approach involves the direct formation of the C-N bond between the pre-formed oxazolidinone ring and a 4-bromophenyl electrophile. The two most prominent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

Caption: N-Arylation strategies for the synthesis of 3-(4-bromophenyl)oxazolidin-2-one.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[5]

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the deprotonated oxazolidinone, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands generally favoring the reductive elimination step.[5]

Experimental Protocol: Buchwald-Hartwig N-Arylation of 2-Oxazolidinone

-

To an oven-dried reaction vessel, add 2-oxazolidinone (1.2 eq.), 4-bromoiodobenzene (1.0 eq.), cesium carbonate (1.5 eq.), a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the corresponding ligand (if not using a precatalyst).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous, degassed toluene via syringe.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

The Ullmann condensation is a copper-catalyzed N-arylation reaction. While traditional Ullmann conditions often require harsh reaction conditions (high temperatures and stoichiometric copper), modern protocols utilize catalytic amounts of copper salts in the presence of ligands, allowing for milder reaction conditions.[6]

Mechanistic Rationale: The mechanism is thought to involve the formation of a copper(I) amide species, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination then furnishes the N-arylated product. Diamine ligands are often employed to stabilize the copper catalyst and facilitate the reaction.[7]

Experimental Protocol: Ullmann N-Arylation of 2-Oxazolidinone [8]

-

In a reaction vessel, combine 2-oxazolidinone (1.2 eq.), 4-bromoiodobenzene (1.0 eq.), copper(I) iodide (5-10 mol%), a diamine ligand (e.g., N,N'-dimethylethylenediamine, 10-20 mol%), and potassium carbonate (2.0 eq.).

-

Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heat the mixture to 100-140 °C under an inert atmosphere and stir until the reaction is complete.

-

After cooling, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic extracts, dry, and concentrate.

-

Purify the residue by column chromatography.

Route 2: Cyclization of N-(4-Bromophenyl)carbamate with Epichlorohydrin

This is a highly efficient and convergent route that constructs the oxazolidinone ring from an N-aryl precursor and a three-carbon electrophile.

Caption: Synthesis of 3-(4-bromophenyl)oxazolidin-2-one via carbamate cyclization.

Mechanistic Rationale: The reaction proceeds via the deprotonation of the carbamate nitrogen by a base, followed by nucleophilic attack on the epoxide of epichlorohydrin. The resulting alkoxide then undergoes an intramolecular cyclization to form the oxazolidinone ring, with the expulsion of the chloride leaving group. The choice of base and solvent can significantly impact the reaction yield and selectivity.[9]

Experimental Protocol: Synthesis from Ethyl N-(4-Bromophenyl)carbamate and Epichlorohydrin [9]

-

To a solution of ethyl N-(4-bromophenyl)carbamate (1.0 eq.) in DMF, add lithium hydroxide (1.5 eq.).

-

Stir the mixture at room temperature and add epichlorohydrin (1.2 eq.) dropwise.

-

Continue stirring at room temperature for several hours to overnight, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 3-(4-bromophenyl)oxazolidin-2-one.

Route 3: [3+2] Cycloaddition of 4-Bromophenyl Isocyanate and an Epoxide

This route involves the direct construction of the oxazolidinone ring through a cycloaddition reaction.

Mechanistic Rationale: The reaction is typically catalyzed by a Lewis acid or a halide salt. The catalyst activates the epoxide towards nucleophilic attack by the isocyanate nitrogen, followed by ring-closure to form the five-membered heterocycle.

Experimental Protocol: Cycloaddition of 4-Bromophenyl Isocyanate

-

In a flame-dried flask under an inert atmosphere, dissolve 4-bromophenyl isocyanate (1.0 eq.) and a catalyst (e.g., lithium bromide, 10 mol%) in an anhydrous solvent like xylene.

-

Add the epoxide (e.g., ethylene oxide, as a solution or condensed gas) (1.1 eq.).

-

Heat the reaction mixture to 80-100 °C and stir until the isocyanate is consumed.

-

Cool the reaction and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route depends on several factors, including the availability and cost of starting materials, scalability, safety considerations, and desired purity of the final product.

| Route | Starting Materials | Advantages | Disadvantages |

| 1a: Buchwald-Hartwig Amination | 2-Oxazolidinone, 4-Bromophenyl Halide | High functional group tolerance, generally good yields, well-established methodology.[5] | Requires expensive palladium catalysts and ligands, may require careful optimization of reaction conditions. |

| 1b: Ullmann Condensation | 2-Oxazolidinone, 4-Bromophenyl Halide | Utilizes less expensive copper catalysts, modern protocols allow for milder conditions.[6] | Can require higher temperatures than Buchwald-Hartwig, may have a more limited substrate scope. |

| 2: Carbamate Cyclization | N-(4-Bromophenyl)carbamate, Epichlorohydrin | Convergent, often high-yielding, uses readily available and relatively inexpensive starting materials.[9] | The carbamate needs to be prepared in a separate step. |

| 3: Isocyanate Cycloaddition | 4-Bromophenyl Isocyanate, Epoxide | Atom-economical, direct formation of the ring system. | Isocyanates can be hazardous to handle, may require elevated temperatures. |

Conclusion

The preparation of 3-(4-bromophenyl)oxazolidin-2-one can be successfully achieved through several robust synthetic strategies. The N-arylation of 2-oxazolidinone via Buchwald-Hartwig amination or Ullmann condensation offers a modular approach, while the cyclization of N-(4-bromophenyl)carbamate with epichlorohydrin provides a highly efficient and convergent route. The choice of the most suitable method will be dictated by the specific requirements of the research or development program, including cost, scale, and available expertise. This guide provides the foundational knowledge and practical protocols to enable scientists to confidently select and execute the synthesis of this valuable chemical intermediate.

References

-

Bergmeier, S. C., & Katz, S. J. (2002). A method for the parallel synthesis of multiply substituted oxazolidinones. Journal of Combinatorial Chemistry, 4(2), 162–166. [Link]

-

Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. (2007). Molecules, 12(5), 1076-1087. [Link]

-

Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. (2022). Arkivoc, 2022(2), 140-155. [Link]

-

Efficacy of ethyl-4-bromophenyl carbamate on different Rhipicephalus microplus stages implanted in cattle. (2023). Experimental and Applied Acarology, 91(3), 351-362. [Link]

-

Ullmann coupling-An overview. (2025). Operachem. [Link]

-

Hofmann rearrangement. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

-

Curtius rearrangement. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

-

The Hofmann and Curtius Rearrangements. (2017). Master Organic Chemistry. [Link]

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (2020). Molecules, 25(23), 5746. [Link]

-

Rapidly Diverse Synthesis of N‐Aryl‐5‐Substituted‐2‐Oxazolidinones via Nucleophilic Epoxide Ring Opening and Intramolecular Acyl Substitution of Epoxy Carbamates. (2025). Asian Journal of Organic Chemistry. [Link]

-

Hofmann Rearrangement: Mechanism, application. (n.d.). Chemistry Notes. [Link]

-

Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. (2024). Molecules, 29(8), 1793. [Link]

-

Curtius Rearrangement - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

-

Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube. [Link]

-

Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. (2022). Arkivoc, 2022(2), 140-155. [Link]

-

Role of the Base in Buchwald–Hartwig Amination. (2018). The Journal of Organic Chemistry, 83(21), 13134-13143. [Link]

-

ChemInform Abstract: An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. (2010). ChemInform, 41(32). [Link]

-

METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. (n.d.). American Chemical Society. [Link]

-

The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. (2001). The Journal of Organic Chemistry, 66(23), 7803-7808. [Link]

-

Working with Hazardous Chemicals. (2008). Organic Syntheses, 85, 1. [Link]

-

Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. (2018). ACS Omega, 3(10), 13545-13552. [Link]

-

A method for the parallel synthesis of multiply substituted oxazolidinones. (2002). Journal of Combinatorial Chemistry, 4(2), 162-166. [Link]

-

Chemoselective Copper-Catalyzed Ullmann-Type Coupling of Oxazolidinones with Bromoiodoarenes. (2017). Organic Letters, 19(11), 3021-3024. [Link]

-

Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. (2022). Arkivoc, 2022(2), 140-155. [Link]

-

Synthetic Routes to Oxazolines. (2019). Mini-Reviews in Organic Chemistry, 16(6), 552-564. [Link]

-

Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). The Journal of Organic Chemistry, 89(1), 586-595. [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

How To Get Isocyanate? (2024). ACS Omega, 9(5), 5897-5908. [Link]

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

-

A Convenient Synthesis of Linezolid through Buchwald-Hartwig Amination. (2022). SSRN. [Link]

- Non-phosgene route to the manufacture of organic isocyanates. (n.d.).

-

4-Bromophenyl isocyanate. (n.d.). NIST WebBook. [Link]

-

(4s)-isopropyl-3-propionyl-2-oxazolidinone. (2004). Organic Syntheses, 81, 1. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. 4-Bromophenyl isocyanate 99 2493-02-9 [sigmaaldrich.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Ullmann coupling-An overview - operachem [operachem.com]

- 7. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemoselective Copper-Catalyzed Ullmann-Type Coupling of Oxazolidinones with Bromoiodoarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide on the Crystal Structure of 3-(4-Bromophenyl)oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazolidinone ring system is a cornerstone in modern medicinal chemistry, forming the structural core of several important therapeutic agents.[1] This five-membered heterocyclic scaffold is particularly renowned for its role in a class of antibiotics that combat multi-drug resistant bacteria.[2][3] The compound 3-(4-Bromophenyl)oxazolidin-2-one is a key exemplar of this structural class. Its N-aryl substitution is a common feature in many biologically active oxazolidinones. The presence of a bromine atom on the phenyl ring provides a valuable handle for further synthetic modifications and introduces the potential for specific intermolecular interactions that can significantly influence its solid-state properties and biological activity.

While a definitive, publicly available crystal structure for 3-(4-Bromophenyl)oxazolidin-2-one has not been deposited in major crystallographic databases such as the Cambridge Structural Database (CSD)[4][5], this guide will provide a comprehensive analysis of its expected structural features. By leveraging crystallographic data from closely related analogues, particularly 3-phenyloxazolidin-2-one[6], and established principles of intermolecular interactions involving halogenated organic compounds[7][8], we can construct a robust, predictive model of its molecular and supramolecular architecture. This guide also outlines a detailed experimental workflow for its synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis.[9][10]

Predicted Molecular Structure and Conformation

The molecular structure of 3-(4-Bromophenyl)oxazolidin-2-one is anticipated to share significant geometric similarities with its non-brominated counterpart, 3-phenyloxazolidin-2-one. The core of the molecule is the 1,3-oxazolidin-2-one ring, which is expected to be nearly planar, a common feature in N-acyl oxazolidinones.[11] The planarity of the five-membered ring can, however, be influenced by substituents, and slight envelope or twisted conformations are possible.[12][13]

The 4-bromophenyl group is connected to the nitrogen atom of the oxazolidinone ring. The dihedral angle between the plane of the phenyl ring and the plane of the oxazolidinone ring is a critical conformational parameter. In the related structure of 3-phenyloxazolidin-2-one, this angle is significant, preventing full conjugation between the aromatic system and the nitrogen lone pair. A similar non-coplanar arrangement is expected for the title compound.

Below is a diagram illustrating the molecular structure with atom numbering.

Caption: Molecular structure of 3-(4-Bromophenyl)oxazolidin-2-one.

Comparative Geometric Parameters

The following table presents the expected bond lengths and angles for 3-(4-Bromophenyl)oxazolidin-2-one, based on the published crystal structure of 3-phenyloxazolidin-2-one (CSD refcode: NPOXAZ01).[6]

| Parameter | Atom Pair/Triplet | Expected Value |

| Bond Lengths (Å) | ||

| N1-C2 | ~1.38 Å | |

| C2-O3 | ~1.35 Å | |

| O3-C4 | ~1.46 Å | |

| C4-C5 | ~1.52 Å | |

| C5-N1 | ~1.47 Å | |

| C2=O | ~1.21 Å | |

| N1-C1' | ~1.43 Å | |

| C4'-Br | ~1.90 Å | |

| **Bond Angles (°) ** | ||

| C5-N1-C2 | ~111° | |

| N1-C2-O3 | ~107° | |

| C2-O3-C4 | ~108° | |

| O3-C4-C5 | ~104° | |

| C4-C5-N1 | ~103° | |

| C5-N1-C1' | ~124° | |

| C2-N1-C1' | ~125° |

Predicted Crystal Packing and Intermolecular Interactions

The solid-state packing of 3-(4-Bromophenyl)oxazolidin-2-one will be governed by a combination of weak intermolecular forces. The presence of the bromine atom and the polar oxazolidinone ring are expected to be the dominant factors directing the supramolecular assembly.

Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor. It can form stabilizing interactions with electron-rich atoms, most notably the carbonyl oxygen of a neighboring oxazolidinone ring (C-Br···O=C). These interactions are directional and can play a crucial role in forming well-defined molecular chains or sheets.[8][14] Less commonly, C-Br···Br-C interactions may also be observed, which are primarily driven by dispersion forces.[7][15]

Hydrogen Bonding: While lacking strong hydrogen bond donors, weak C-H···O hydrogen bonds are anticipated. The hydrogen atoms of the phenyl ring and the methylene groups of the oxazolidinone ring can interact with the carbonyl oxygen, contributing to the overall stability of the crystal lattice.[12]

π-π Stacking: The bromophenyl rings may engage in π-π stacking interactions. Depending on the relative orientation of the molecules, these could be either face-to-face or offset arrangements, further stabilizing the crystal structure.

The interplay of these interactions will determine the final crystal packing. A hypothetical arrangement is depicted below, highlighting the key potential interactions.

Caption: Potential intermolecular interactions in the crystal lattice.

Experimental Protocol for Crystal Structure Determination

For researchers aiming to determine the crystal structure of 3-(4-Bromophenyl)oxazolidin-2-one, a systematic approach involving synthesis, crystallization, and X-ray diffraction is required.

Part 1: Synthesis of 3-(4-Bromophenyl)oxazolidin-2-one

A common route to N-aryl oxazolidinones involves the reaction of an N-aryl carbamate with an epoxide, such as epichlorohydrin, under basic conditions.[16]

Step-by-Step Protocol:

-

Preparation of Ethyl (4-bromophenyl)carbamate:

-

To a solution of 4-bromoaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF) at 0 °C, add a base such as pyridine or triethylamine (1.1 eq).

-

Slowly add ethyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield ethyl (4-bromophenyl)carbamate.

-

-

Cyclization to 3-(4-Bromophenyl)oxazolidin-2-one:

-

Dissolve the ethyl (4-bromophenyl)carbamate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a base, such as lithium hydroxide (LiOH) (1.2 eq), to the solution.

-

Add epichlorohydrin (1.1 eq) and stir the mixture at room temperature for 24-48 hours.[16]

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting solid by column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure 3-(4-Bromophenyl)oxazolidin-2-one.

-

Part 2: Crystallization

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step.[9] Several methods should be screened in parallel.

Step-by-Step Protocol:

-

Solvent Selection: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) to identify a solvent in which it is sparingly soluble at room temperature but more soluble upon heating.

-

Slow Evaporation:

-

Dissolve the compound in a suitable solvent in a small vial.

-

Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days at room temperature.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C) to induce crystallization.

-

-

Vapor Diffusion (Hanging or Sitting Drop):

-

Prepare a concentrated solution of the compound in a volatile solvent (e.g., acetone).

-

Place a small drop of this solution on a siliconized glass slide.

-

In a sealed container, place a larger volume of a less volatile anti-solvent (e.g., hexane) in which the compound is insoluble.

-

Seal the container with the slide suspended over (hanging drop) or placed within (sitting drop) the anti-solvent reservoir.

-

Slow diffusion of the anti-solvent vapor into the drop will induce crystallization.[10]

-

Part 3: Single-Crystal X-ray Diffraction

Once suitable crystals are obtained (ideally > 0.02 mm in all dimensions[17]), the three-dimensional structure can be determined.

Step-by-Step Protocol:

-

Crystal Mounting: Carefully select a well-formed single crystal under a microscope and mount it on a goniometer head using a cryoloop and a cryoprotectant oil.

-

Data Collection:

-

Mount the crystal on the diffractometer, which is equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[17]

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Data Processing:

-

Integrate the raw diffraction images to obtain the intensities and positions of the diffraction spots.

-

Determine the unit cell parameters and the space group of the crystal.

-

-

Structure Solution and Refinement:

-

Solve the phase problem using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Build an atomic model into the electron density map.

-

Refine the atomic positions, and thermal parameters against the experimental diffraction data until the calculated and observed diffraction patterns match closely.

-

-

Structure Validation and Analysis:

-

Validate the final structure using software tools to check for geometric consistency and other potential issues.

-

Analyze the bond lengths, angles, torsion angles, and intermolecular interactions to fully characterize the crystal structure.

-

The workflow for crystal structure determination is summarized in the diagram below.

Caption: Experimental workflow for crystal structure determination.

Conclusion

This technical guide provides a detailed, predictive analysis of the crystal structure of 3-(4-Bromophenyl)oxazolidin-2-one, a compound of significant interest in medicinal chemistry. While its experimental structure remains to be determined, a comprehensive understanding of its likely molecular geometry, conformation, and key intermolecular interactions has been established through a comparative analysis of related compounds. The 4-bromophenyl substituent is predicted to play a directing role in the crystal packing, primarily through halogen bonding and potential π-π stacking interactions. Furthermore, this guide offers a robust, step-by-step experimental protocol for the synthesis, crystallization, and single-crystal X-ray analysis of the title compound, empowering researchers to pursue its definitive structural elucidation. The insights and methodologies presented herein are intended to facilitate further research and development of novel oxazolidinone-based compounds.

References

-

Al-Rawi, M., & El-Hiti, G. A. (2022). Cambridge Structure Database Analysis of Molecular Interaction Energies in Bromine Substituted Coumarin Derivatives. RASĀYAN J. Chem., 15(2), 1083-1093. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Phenyl-2-oxazolidinone. PubChem Compound Database. Retrieved from [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1763. [Link]

-

Bauzá, A., et al. (2014). The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study. CrystEngComm, 16(23), 4980-4991. [Link]

-

Sünkel, K. (2024). Molecular and Crystal Structures of Some Bromocymantrenes. Journal of Chemical Crystallography. [Link]

-

Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]

-

Gurbanov, A. V., et al. (2018). Dibromomethyl- and bromomethyl- or bromo-substituted benzenes and naphthalenes: C—Br⋯Br interactions. Acta Crystallographica Section C: Structural Chemistry, 74(11), 1594-1605. [Link]

- De Sousa, L. R., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1177-1196.

-

Ippolito, J. A., et al. (2008). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. Journal of Medicinal Chemistry, 51(12), 3353-3356. [Link]

-

University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

-

Malone, C., et al. (2023). Roles of Hydrogen, Halogen Bonding and Aromatic Stacking in a Series of Isophthalamides. Crystals, 13(3), 509. [Link]

-

Alcudia, A., et al. (2008). Chiral N-acyloxazolidines: synthesis, structure, and mechanistic insights. The Journal of Organic Chemistry, 73(2), 593-601. [Link]

-

Kariuki, B. M., et al. (2022). Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. Crystals, 12(11), 1598. [Link]

-

Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]

-

Aboutofil, F. E., et al. (2022). Synthesis and crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 513-517. [Link]

-

Rilievo, E., et al. (2018). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2018(5), 166-180. [Link]

-

PubChemLite. (n.d.). 3-phenyl-2-oxazolidinone (C9H9NO2). Retrieved from [Link]

- Zhu, F.-X., et al. (2008). 3-Phenyl-2-Thioxo-1,3-Thiazolidin-4-One. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1954.

-

Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171-179. [Link]

-

Ippolito, J. A., et al. (2008). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. Journal of Medicinal Chemistry, 51(12), 3353-3356. [Link]

Sources

- 1. excillum.com [excillum.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Crystal structure of the oxazolidinone antibiotic linezolid bound to the 50S ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 3-Phenyl-2-oxazolidinone | C9H9NO2 | CID 136547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 10. azolifesciences.com [azolifesciences.com]

- 11. Chiral N-acyloxazolidines: synthesis, structure, and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations [mdpi.com]

- 13. Synthesis and crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 14. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 15. researchgate.net [researchgate.net]

- 16. arkat-usa.org [arkat-usa.org]

- 17. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

The Strategic Role of the 4-Bromophenyl Group in Stereocontrol: A Technical Guide

Audience: Researchers, Senior Scientists, and Medicinal Chemists. Focus: Mechanistic utility, crystallographic absolute configuration, and electronic tuning in asymmetric synthesis.

Part 1: Executive Summary & Mechanistic Triad

In modern organic synthesis and drug discovery, the 4-bromophenyl group is far more than a simple structural motif. It serves as a functional handle for stereochemical determination , a modulator of electronic density , and a site-specific anchor for non-covalent interactions (halogen bonding). Unlike the unsubstituted phenyl group, the 4-bromophenyl moiety offers a unique "Mechanistic Triad" that researchers can exploit to control reaction outcomes and validate molecular geometry.

The Mechanistic Triad

-

Electronic Modulation (Inductive Withdrawal): The bromine atom exerts an inductive electron-withdrawing effect (-I), lowering the electron density of the aromatic ring (

). This modulates the acidity of remote protons and the electrophilicity of neighboring carbonyls without the steric disruption of ortho-substituents. -

The Sigma-Hole (Halogen Bonding): Bromine exhibits a region of positive electrostatic potential on the extension of the C-Br bond, known as the

-hole. This allows the 4-bromophenyl group to act as a directional Lewis acid, stabilizing transition states via linear -

Anomalous Scattering (X-Ray Crystallography): The high atomic number of bromine (

) provides sufficient anomalous dispersion to determine absolute configuration (AC) via X-ray crystallography, a critical requirement for regulatory submission in drug development.

Part 2: Stereocontrol in Asymmetric Catalysis

The introduction of a 4-bromophenyl group into a chiral catalyst or substrate often enhances enantioselectivity (

Halogen Bonding in Transition State Organization

In organocatalysis, particularly with chiral phosphoric acids or urea/thiourea catalysts, the 4-bromophenyl group can lock the substrate into a specific conformation.

-

Mechanism: The

-hole of the bromine atom interacts with Lewis basic sites (e.g., carbonyl oxygens, imine nitrogens) on the catalyst or substrate. -

Geometry: This interaction is highly directional (bond angle

), reducing the degrees of freedom in the transition state (TS) and thereby increasing

Electronic Tuning of Catalyst Activity

In metal-ligand complexes (e.g., chiral bis-oxazolines or phosphines), replacing a phenyl ring with a 4-bromophenyl ring reduces the electron density at the metal center.

-

Effect: This increases the Lewis acidity of the metal center, accelerating reaction rates for sluggish substrates while maintaining the chiral pocket's steric environment.

Visualization: The Sigma-Hole Interaction Pathway

The following diagram illustrates how the 4-bromophenyl group organizes a theoretical transition state via halogen bonding.

Caption: Mechanistic pathway of stereocontrol via 4-bromophenyl mediated halogen bonding. The directional interaction restricts rotation, favoring a single enantiomer.

Part 3: Protocol – Absolute Configuration Determination

The most definitive application of the 4-bromophenyl group is in the determination of absolute stereochemistry. While NMR methods (Mosher esters) are useful, X-ray crystallography with a heavy atom is the "Gold Standard."

Protocol: Derivatization of Chiral Alcohols with 4-Bromobenzoyl Chloride

Objective: Convert a non-crystalline or light-atom chiral alcohol into a crystalline derivative suitable for anomalous dispersion analysis.

Reagents Required:

-

Target Chiral Alcohol (

purity) -

4-Bromobenzoyl chloride (1.2 equiv)

-

Pyridine (solvent/base) or Et3N/DMAP in DCM

-

Solvents for crystallization (Hexanes, EtOAc, EtOH)[1]

Step-by-Step Methodology:

-

Acylation:

-

Workup & Purification:

-

Quench with saturated

. Extract with EtOAc ( -

Wash organics with 1M HCl (to remove pyridine), then brine. Dry over

. -

Concentrate and purify via flash column chromatography.

-

-

Crystallization (Critical Step):

-

The 4-bromobenzoate ester often crystallizes readily due to

stacking and -

Method A (Vapor Diffusion): Dissolve pure ester in minimal DCM in a small vial. Place this vial inside a larger jar containing Hexanes. Cap the large jar.

-

Method B (Slow Evaporation): Dissolve in EtOAc/Hexanes (1:3) and allow slow evaporation through a needle-punctured septum.

-

-

X-Ray Analysis & Flack Parameter:

-

Collect data using Cu K

radiation (preferred for stronger anomalous signal) or Mo K -

Refine the structure. Calculate the Flack Parameter (

) . -

Interpretation:

-

(with small standard deviation, e.g.,

- : The model is the inverted enantiomer (structure needs inversion).

- : The crystal is a racemic twin or the data quality is insufficient.

-

(with small standard deviation, e.g.,

-

Part 4: Comparative Data Analysis

The following table contrasts the 4-bromophenyl group with the standard phenyl group and the 4-nitrophenyl group (another common EWG) to highlight why Br is often the superior choice for stereocontrol and analysis.

| Feature | Phenyl (-Ph) | 4-Bromophenyl (-C6H4Br) | 4-Nitrophenyl (-C6H4NO2) |

| Electronic Effect ( | 0.00 (Reference) | +0.23 (Weakly Deactivating) | +0.78 (Strongly Deactivating) |

| Steric Bulk (Volume) | Medium | Large (Br radius | Large (Planar rotation issues) |

| X-Ray Utility | Low (Light atoms only) | High (Heavy atom Z=35) | Medium (O/N scattering weak) |

| Halogen Bonding | None | Strong ( | None (Lewis base acceptor) |

| Solubility | High | Moderate (Promotes crystallinity) | Low (Often poor solubility) |

| Synthetic Utility | Inert | Versatile (Pd-coupling handle) | Limited (Reducible group) |

Part 5: Decision Framework for Application

Use this logic flow to determine when to incorporate a 4-bromophenyl group into your molecular design.

Caption: Strategic decision matrix for incorporating the 4-bromophenyl moiety in synthesis and analysis.

References

-

Catalytic Enantioselective Synthesis of Difluorinated Alkyl Bromides. National Institutes of Health (PMC). Available at: [Link]

-

The use of X-ray crystallography to determine absolute configuration. PubMed. Available at: [Link]

-

Roles of Hydrogen, Halogen Bonding and Aromatic Stacking in a Series of Isophthalamides. Dublin City University (DORAS). Available at: [Link]

-

Stereoselective Halogenation in Natural Product Synthesis. National Institutes of Health (PMC). Available at: [Link]

-

Intermolecular Halogen Bond Detected in Racemic and Optically Pure N-C Axially Chiral 3-(2-Halophenyl)quinazoline-4-thione Derivatives. MDPI. Available at: [Link][4][5][6]

Sources

- 1. The effect of bromine scanning around the phenyl group of 4-phenylquinolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - A m-quaterphenyl probe for absolute configurational assignments of primary and secondary amines [beilstein-journals.org]

- 4. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

physical and chemical properties of 3-(4-Bromophenyl)oxazolidin-2-one

This guide details the physicochemical properties, synthesis, and reactivity of 3-(4-Bromophenyl)oxazolidin-2-one , a critical heterocyclic building block in medicinal chemistry.[1]

CAS No: 223555-95-1 Formula: C₉H₈BrNO₂ Molecular Weight: 242.07 g/mol [1]

Executive Summary

3-(4-Bromophenyl)oxazolidin-2-one is a bifunctional scaffold characterized by an oxazolidin-2-one ring N-linked to a 4-bromophenyl moiety.[1] It serves as a strategic intermediate in the synthesis of pharmaceutical agents, most notably Factor Xa inhibitors (e.g., Rivaroxaban analogs) and oxazolidinone antibiotics (e.g., Linezolid derivatives).[1] Its value lies in its orthogonal reactivity : the aryl bromide provides a handle for transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the oxazolidinone ring acts as a stable, polar pharmacophore capable of hydrogen bonding interactions.[1]

Physicochemical Properties[1][2][4][5][6][7][8]

Physical Constants

The compound typically exists as a white to off-white crystalline solid.[1] It is lipophilic but possesses polar character due to the carbamate-like functionality of the ring.[1]

| Property | Value / Description | Notes |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 115 – 140 °C (Typical range for N-aryl oxazolidinones) | Exact value varies by polymorph/purity.[1] |

| Density | ~1.6 g/cm³ (Predicted) | High density due to bromine atom.[1] |

| LogP | 1.6 – 1.9 | Moderate lipophilicity; amenable to oral drug formulations. |

| Solubility | Soluble: DMSO, DMF, DCM, Ethyl AcetateInsoluble: Water, Hexanes | Soluble in polar aprotic solvents.[1] |

| pKa | ~ -1 to 0 (Conjugate acid) | The nitrogen is non-basic (amide-like resonance).[1] |

Spectral Characteristics

Researchers should use the following characteristic signals for structural validation.

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Region: Two doublets (AA'BB' system) at δ 7.45–7.55 ppm (2H, d, J ≈ 9 Hz) and δ 7.35–7.45 ppm (2H, d, J ≈ 9 Hz), corresponding to the para-substituted benzene ring.[1]

-

Oxazolidinone Ring:

-

-

IR Spectroscopy (ATR/KBr):

-

MS (ESI+):

-

[M+H]⁺: Peaks at m/z 242 and 244 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).[1]

-

Synthesis & Manufacturing Routes

The synthesis of 3-(4-Bromophenyl)oxazolidin-2-one generally follows two primary strategies: Cyclization of Aniline Precursors (Method A) or Metal-Catalyzed N-Arylation (Method B).[1]

Method A: Cyclization of 4-Bromoaniline (Scalable Route)

This method is preferred for large-scale manufacturing due to the low cost of starting materials.[1]

Protocol:

-

Reagents: 4-Bromoaniline (1.0 eq), 2-Chloroethyl chloroformate (1.1 eq), K₂CO₃ (2.5 eq).[1]

-

Solvent: Acetone or THF/Water biphasic system.

-

Procedure:

-

Dissolve 4-bromoaniline in the solvent and cool to 0°C.

-

Add base (K₂CO₃) followed by slow addition of 2-chloroethyl chloroformate.[1]

-

The intermediate carbamate forms (N-(2-chloroethoxycarbonyl)-4-bromoaniline).[1]

-

Heat to reflux (60–80°C) to induce intramolecular cyclization (displacement of the alkyl chloride by the amide nitrogen).[1]

-

Workup: Filter inorganic salts, concentrate filtrate, and recrystallize from Ethanol/Water.

-

Method B: Copper-Catalyzed N-Arylation (Convergent Route)

Used when the oxazolidinone ring is already formed or substituted.[1]

Protocol:

-

Reagents: 2-Oxazolidinone (1.0 eq), 1-Bromo-4-iodobenzene (1.1 eq), CuI (10 mol%), Ligand (e.g., DMEDA or 1,10-Phenanthroline), K₃PO₄.[1]

-

Selectivity: The reaction exploits the higher reactivity of the aryl iodide over the bromide, leaving the bromine intact for future reactions.

-

Conditions: 110°C in Dioxane or Toluene for 12–24 h.

Visualization: Synthesis Pathways

Caption: Figure 1. Dual synthetic pathways: Stepwise cyclization (top) and convergent metal-catalyzed coupling (bottom).[1]

Chemical Reactivity & Transformations[1][2][9][10][11]

The utility of this compound stems from its ability to undergo selective transformations at the aryl bromide site without compromising the oxazolidinone ring.

Palladium-Catalyzed Cross-Coupling

The C–Br bond is highly activated for Pd-catalyzed reactions.[1]

-

Suzuki-Miyaura Coupling: Reaction with aryl/alkyl boronic acids to form biaryl structures (e.g., extending the scaffold for Factor Xa binding pockets).[1]

-

Buchwald-Hartwig Amination: Coupling with morpholine or other amines.[1] This is directly relevant to Rivaroxaban synthesis, where a morpholinone or morpholine ring is often attached para to the oxazolidinone.

Ring Stability & Manipulation

The oxazolidin-2-one ring is chemically robust but can be opened under forcing conditions:

-

Hydrolysis: Strong aqueous base (NaOH, reflux) will open the ring to form the N-aryl amino alcohol (N-(4-bromophenyl)-2-aminoethanol).[1]

-

Lithiation: Treatment with strong bases (e.g., LiHMDS) is generally not performed on the ring nitrogen (as it is already substituted), but can theoretically occur at the C5 position if directed, though this is rare in this specific scaffold.[1]

Visualization: Reactivity Map

Caption: Figure 2.[1] Divergent reactivity profile. Green arrows indicate C-Br functionalization; Red arrow indicates ring degradation.[1]

Applications in Drug Development[1][2][10]

Anticoagulants (Factor Xa Inhibitors)

This compound is a structural analog of the core scaffold found in Rivaroxaban (Xarelto).[1]

-

Mechanism: The N-aryl oxazolidinone motif serves as a rigid spacer that orients the "left-hand" (often a chlorothiophene amide) and "right-hand" (morpholinone) pharmacophores into the S1 and S4 pockets of the Factor Xa enzyme.[1]

-

Usage: Researchers use the 4-bromo derivative to screen different "right-hand" side chains via cross-coupling before committing to the complex morpholinone synthesis.[1]

Antibacterials (Oxazolidinones)

While Linezolid uses a fluoro-substituted phenyl ring, the 3-(4-bromophenyl)oxazolidin-2-one scaffold is used in Structure-Activity Relationship (SAR) studies to evaluate the electronic and steric effects of the phenyl ring substitution on ribosomal binding (50S subunit).[1]

Handling & Safety (MSDS Highlights)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Storage: Store at 2–8°C (Refrigerate) to prevent slow decomposition or discoloration over time. Keep under inert atmosphere (Argon/Nitrogen) if storing for extended periods.[1]

References

-

Sigma-Aldrich. Product Specification: 3-(4-Bromophenyl)oxazolidin-2-one.[1]

-

Roehrig, S., et al. (2005).[1] "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (Rivaroxaban): A High-Affinity, Direct Factor Xa Inhibitor."[1] Journal of Medicinal Chemistry, 48(19), 5900–5908.[1] (Describes the N-aryl oxazolidinone scaffold utility).

-

Poel, T. J., et al. (1998).[1] "Synthesis of 3-Aryl-2-oxazolidinones via Copper-Catalyzed Coupling." Organic Letters. (General method for Method B).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1082557. [1]

Sources

Solubility Profile of 3-(4-Bromophenyl)oxazolidin-2-one: A Technical Guide to Measurement and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, from synthesis and purification to formulation and bioavailability. 3-(4-Bromophenyl)oxazolidin-2-one is a key heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of novel therapeutic agents.[1] A thorough understanding of its solubility in common organic solvents is paramount for researchers in process chemistry and drug development. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed experimental protocol for its quantitative determination, and an analysis of the practical implications for laboratory and clinical applications.

Introduction: The Central Role of Solubility

3-(4-Bromophenyl)oxazolidin-2-one belongs to the oxazolidinone class of compounds, a versatile structural motif in medicinal chemistry.[1] The parent 2-oxazolidinone ring is a polar structure, while the appended 4-bromophenyl group introduces significant non-polar character and molecular weight. This amphiphilic nature suggests a nuanced solubility profile that must be empirically determined to enable efficient process development. Poorly understood solubility can lead to significant challenges in reaction optimization, product isolation, and the development of effective drug delivery systems.[2][3] For instance, selecting an appropriate solvent is crucial for achieving high yields in synthesis and for obtaining the desired crystal form during purification.[4] This guide serves as a foundational resource for scientists, providing both the theoretical underpinnings and practical methodologies required to characterize and leverage the solubility of 3-(4-Bromophenyl)oxazolidin-2-one.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] The molecular structure of 3-(4-Bromophenyl)oxazolidin-2-one contains distinct regions that govern its interaction with different types of solvents:

-

The Oxazolidinone Ring: This five-membered ring contains two oxygen atoms and one nitrogen atom, creating a polar, heterocyclic system. The carbonyl group (C=O) and the N-H group (in the parent ring, though substituted here) are capable of acting as hydrogen bond acceptors and donors, respectively. This portion of the molecule will favor interactions with polar solvents. The unsubstituted 2-oxazolidinone is soluble in water.[6]

-

The 4-Bromophenyl Group: This aromatic ring is non-polar and hydrophobic. The presence of the bromine atom increases the molecule's overall molecular weight and polarizability, contributing to van der Waals forces. This moiety will drive solubility in non-polar or moderately polar aprotic solvents.

The interplay between these two moieties dictates the overall solubility. It is anticipated that the compound will exhibit limited solubility in highly non-polar solvents like hexane and poor solubility in highly polar protic solvents like water due to the competing structural features. Solvents with intermediate polarity that can engage in both dipole-dipole interactions and accommodate the non-polar aromatic ring are likely to be the most effective.

Experimental Protocol: Quantitative Solubility Determination

To move from theoretical prediction to actionable data, a robust experimental protocol is required. The isothermal shake-flask method is a reliable and widely used technique for determining equilibrium solubility.[7][8]

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Dispense an excess amount of crystalline 3-(4-Bromophenyl)oxazolidin-2-one (e.g., ~50 mg) into separate 2 mL HPLC vials. The presence of undissolved solid is essential to ensure equilibrium is reached with a saturated solution.

-

To each vial, add 1.0 mL of a selected organic solvent from Table 1.

-

Seal the vials securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to a standard temperature, typically 25 °C (298.15 K).

-

Agitate the vials for a minimum of 24 hours to ensure the system reaches equilibrium. A longer period (48-72 hours) may be necessary and should be validated.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 100 µL) using a calibrated pipette. To avoid disturbing the solid, draw the liquid from the upper portion of the solution.

-

Filter the supernatant through a 0.22 µm syringe filter (compatible with the specific solvent) into a clean HPLC vial. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Prepare a multi-point calibration curve using accurately weighed standards of 3-(4-Bromophenyl)oxazolidin-2-one.

-

Calculate the concentration of the compound in the equilibrated sample based on the calibration curve.

-

Convert the concentration to the desired units (e.g., mg/mL or mol/L) to report the final solubility value.

-

Experimental Workflow Diagram

Caption: Isothermal shake-flask solubility determination workflow.

Anticipated Solubility Data

While specific experimental data is pending, a qualitative and semi-quantitative solubility profile can be predicted based on solvent properties and the molecular structure of the analyte.

Table 1: Anticipated Solubility of 3-(4-Bromophenyl)oxazolidin-2-one in Common Organic Solvents at 25°C

| Solvent Category | Solvent | Dielectric Constant (ε) | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | High | Highly polar, can solvate the oxazolidinone ring effectively. |

| N,N-Dimethylformamide (DMF) | 36.7 | High | Similar to DMSO, strong dipole interactions are favorable. | |

| Acetone | 20.7 | Moderate | Good balance of polarity for the ring and hydrocarbon character for the phenyl group. | |

| Acetonitrile | 37.5 | Moderate to Low | Highly polar but less effective at solvating the non-polar phenyl moiety. | |

| Polar Protic | Methanol | 32.7 | Moderate | Can hydrogen bond with the oxazolidinone, but the non-polar group limits high solubility. |

| Ethanol | 24.6 | Moderate to Low | Increased hydrocarbon character compared to methanol may slightly improve interaction with the phenyl group, but overall polarity is lower. | |

| Water | 80.1 | Very Low | The large, non-polar bromophenyl group dominates, leading to poor aqueous solubility, a common trait for oxazolidinones used in drug development.[2] | |

| Non-Polar | Dichloromethane (DCM) | 9.1 | Moderate | Can effectively solvate the bromophenyl group, with some interaction with the polar ring. |

| Toluene | 2.4 | Low | Primarily non-polar interactions; will solvate the bromophenyl group but not the polar oxazolidinone ring. | |

| Hexane | 1.9 | Very Low | Exclusively non-polar; unable to overcome the crystal lattice energy due to poor interaction with the polar ring. |

Factors Influencing Solubility Measurement

Several physical and chemical factors can influence the measured solubility of 3-(4-Bromophenyl)oxazolidin-2-one.[3][5]

-

Temperature: For most solids, solubility is an endothermic process, meaning solubility increases with temperature.[9] This relationship should be characterized for crystallization process design.

-

pH: The oxazolidinone ring does not contain strongly acidic or basic functional groups, so its solubility is expected to be largely independent of pH in the typical range of 2-10.[10]

-

Crystal Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy. The most stable polymorph will have the lowest solubility, while metastable forms will be more soluble. It is crucial to characterize the solid form used in solubility studies.

Practical Applications of Solubility Data

The solubility data generated is not merely academic; it directly informs critical decisions in the development pipeline.

-

Chemical Synthesis: Knowledge of solubility in solvents like toluene, acetonitrile, and DCM is essential for selecting appropriate reaction media and for purification via column chromatography.[4][11]

-

Crystallization and Purification: Solubility data as a function of temperature in solvents like ethanol or acetone is required to design efficient crystallization processes for purification, controlling yield and crystal size.

-

Pre-formulation Studies: For drug development, understanding the solubility in a range of pharmaceutically acceptable solvents is the first step toward designing a formulation (e.g., oral solid dosage, intravenous solution) with adequate bioavailability.[5][12]

Logical Flow from Data to Application

Caption: Application pathways derived from solubility data.

Conclusion

A comprehensive understanding of the solubility of 3-(4-Bromophenyl)oxazolidin-2-one is indispensable for its effective use in synthetic and pharmaceutical sciences. By combining theoretical predictions with robust experimental methodologies like the shake-flask method, researchers can generate the critical data needed to guide solvent selection, optimize purification processes, and accelerate the development of new therapeutics. The principles and protocols outlined in this guide provide a clear path to achieving this essential characterization.

References

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Available at: [Link]

-

Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Available at: [Link]

-

Research and Reviews. (2022, February 14). Solubility: The Important Phenomenon in Pharmaceutical Analysis. Available at: [Link]

-

Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Unknown Author. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Unknown Author. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Available at: [Link]

-

PharmDecks. (n.d.). Solubility & Dissolution. Available at: [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Available at: [Link]

-

Mount Allison University. (2023, August 31). Solubility of Organic Compounds. Available at: [Link]

-

Carbone, A., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI. Available at: [Link]

-

Arkivoc. (n.d.). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Available at: [Link]

-

Veeprho Pharmaceuticals. (n.d.). (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Available at: [Link]

-

MDPI. (2021, January 23). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Available at: [Link]

Sources

- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. pharmdecks.com [pharmdecks.com]

- 6. 2-Oxazolidinone, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 10. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 11. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rroij.com [rroij.com]

A Guide to the Thermal Stability of 3-(4-Bromophenyl)oxazolidin-2-one for Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Thermal Stability in Drug Development

In the journey of a molecule from a promising candidate to a viable therapeutic agent, its physicochemical properties are as crucial as its pharmacological activity. Among these, thermal stability is a cornerstone of drug developability. It dictates the feasibility of manufacturing processes, influences storage conditions and shelf-life, and can impact the safety and efficacy profile of the final drug product. For the oxazolidinone class of antibiotics, which are vital in combating multi-drug resistant Gram-positive infections, understanding the thermal behavior of new analogues is paramount.[1][2][3] This guide provides a comprehensive technical overview of the principles and methodologies for assessing the thermal stability of a specific analogue, 3-(4-Bromophenyl)oxazolidin-2-one, offering field-proven insights for researchers and drug development professionals.

Understanding 3-(4-Bromophenyl)oxazolidin-2-one

1.1. Chemical Structure and Properties

3-(4-Bromophenyl)oxazolidin-2-one belongs to the N-aryl-oxazolidinone family, a critical scaffold in medicinal chemistry.[4] Its structure, featuring a five-membered oxazolidinone ring attached to a brominated phenyl group, is key to its potential biological activity.

-

Molecular Formula: C₉H₈BrNO₂[5]

-

Molecular Weight: 242.07 g/mol [5]

-

Physical Form: Typically a powder or crystals.

-

Storage Conditions: Recommended storage is sealed in a dry environment at 2-8°C, which suggests a degree of sensitivity to environmental conditions.

The presence of the bromophenyl group is a significant feature. Halogenated aromatic rings can influence molecular packing in the solid state and affect electronic properties, which in turn can impact thermal stability.

1.2. The Importance of the Oxazolidinone Core